molecular formula C9H14N4O2 B3085263 2-(4-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one CAS No. 1152914-16-3

2-(4-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B3085263
CAS No.: 1152914-16-3
M. Wt: 210.23 g/mol
InChI Key: BDPBFZLHTOIMGR-UHFFFAOYSA-N
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Description

2-(4-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one is a synthetic organic compound that features a pyrazole ring and a morpholine ring. The presence of these heterocyclic structures makes it an interesting molecule for various chemical and biological applications. The compound’s unique structure allows it to interact with different biological targets, making it a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the amino group: The amino group can be introduced via nucleophilic substitution or reductive amination.

    Formation of the morpholine ring: This can be synthesized by reacting diethanolamine with a suitable dehydrating agent.

    Coupling of the pyrazole and morpholine rings: This step involves the formation of an ethanone linkage between the two rings, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the pyrazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the ethanone linkage.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole or morpholine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can facilitate substitution reactions.

Major Products

    Oxidation: Products may include nitroso or nitro derivatives, depending on the extent of oxidation.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Various substituted derivatives, depending on the reagents used.

Scientific Research Applications

2-(4-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell proliferation.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(4-amino-1H-pyrazol-1-yl)-1-(piperidin-4-yl)ethan-1-one: Similar structure but with a piperidine ring instead of a morpholine ring.

    2-(4-amino-1H-pyrazol-1-yl)-1-(pyrrolidin-4-yl)ethan-1-one: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

The presence of the morpholine ring in 2-(4-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one distinguishes it from similar compounds

Biological Activity

2-(4-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one, also known by its CAS number 1152914-16-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Molecular Formula: C9H14N4O2
Molecular Weight: 210.23 g/mol
IUPAC Name: 2-(4-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethanone
CAS Number: 1152914-16-3

Synthesis

The synthesis of this compound typically involves the reaction of morpholine with pyrazole derivatives, utilizing standard organic synthesis techniques such as refluxing in solvents like ethanol or DMF (Dimethylformamide). The purity of synthesized compounds is often assessed using NMR and mass spectrometry to confirm structural integrity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. The compound has shown promising results against various bacterial strains. For instance, compounds structurally related to this pyrazole have demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) reported in the range of 8 to 11 μg/mL .

Anticancer Activity

In vitro assays have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, derivatives similar to this compound have shown IC50 values as low as 2.8 μM against MCF-7 breast cancer cells, suggesting potent anticancer properties . The mechanism of action appears to involve interaction with DNA topoisomerase II, inhibiting cancer cell proliferation.

Study on Anticancer Efficacy

A study published in eLife reported on the synthesis and biological assessment of pyrazoline analogs, including those derived from the target compound. The analog YK-1 exhibited significant efficacy against HER2-overexpressing breast cancer cells in both in vitro and in vivo models . The research highlights the potential for developing novel anticancer therapies based on pyrazole derivatives.

Antimicrobial Evaluation

Another investigation focused on a series of synthesized pyrazole derivatives, assessing their antimicrobial sensitivity using the agar dilution technique. Compounds were characterized by their ability to inhibit bacterial growth effectively, with specific emphasis on their structure–activity relationship (SAR) . This study underscores the importance of molecular modifications in enhancing biological activity.

Data Table: Biological Activity Summary

Activity Type Tested Compound Target Organisms/Cell Lines Activity (MIC/IC50)
Antibacterial2-(4-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethanoneS. aureus, P. aeruginosaMIC = 8 - 11 μg/mL
AnticancerSimilar Pyrazole DerivativesMCF-7 Breast Cancer CellsIC50 = 2.8 μM

Properties

IUPAC Name

2-(4-aminopyrazol-1-yl)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c10-8-5-11-13(6-8)7-9(14)12-1-3-15-4-2-12/h5-6H,1-4,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPBFZLHTOIMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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